A Technical Guide to Ethyl 3-amino-6-chloropyridine-2-carboxylate (CAS 1352200-86-2): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Ethyl 3-amino-6-chloropyridine-2-carboxylate (CAS 1352200-86-2): Properties, Synthesis, and Applications in Drug Discovery
Abstract: This document provides a comprehensive technical overview of Ethyl 3-amino-6-chloropyridine-2-carboxylate, CAS 1352200-86-2. This highly functionalized pyridine derivative serves as a critical and versatile building block in modern medicinal chemistry and organic synthesis. Its strategic placement of amino, chloro, and ethyl ester functional groups offers multiple reaction pathways for the construction of complex molecular architectures. Notably, its classification as a "Protein Degrader Building Block" positions it as a key intermediate in the development of novel therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs)[1]. This guide details its physicochemical properties, outlines a representative synthetic strategy, discusses its chemical reactivity, and covers essential safety and handling protocols for laboratory use.
Core Molecular Characteristics and Physicochemical Properties
Ethyl 3-amino-6-chloropyridine-2-carboxylate is a substituted pyridine characterized by a unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, ester) groups. This electronic profile dictates its reactivity and utility in synthetic applications.
Caption: Chemical Structure of Ethyl 3-amino-6-chloropyridine-2-carboxylate.
The core properties of this compound are summarized below. It is important to note that while some data, such as molecular formula and weight, are definitive, other parameters like solubility are inferred from structurally related analogs due to a lack of specific experimental data in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 1352200-86-2 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1][3] |
| Molecular Weight | 200.62 g/mol | [1] |
| Typical Purity | ≥95% - 97% | [1][3] |
| Appearance | White to off-white solid (inferred) | [4][5] |
| Solubility | Expected to be soluble in organic solvents (DCM, Chloroform, DMSO) with limited water solubility. | [4] |
| Storage Conditions | Store at room temperature or 2-8°C under inert gas, in a dry, tightly sealed container. | [1][5][6] |
Synthesis Strategy and Chemical Reactivity
While a specific, peer-reviewed synthesis for CAS 1352200-86-2 is not prominently documented, a logical and efficient synthetic route can be devised based on established principles of pyridine chemistry. The primary challenge in synthesizing this molecule is achieving the correct regiochemistry of the three distinct substituents on the pyridine ring.
A plausible approach involves a multi-step sequence starting from a commercially available, appropriately substituted pyridine precursor. The following workflow illustrates a representative strategy.
Caption: Representative synthetic workflow for the target compound.
Causality in Experimental Design
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Step 1: Esterification: The initial step involves converting the carboxylic acid to its ethyl ester. A classic Fischer esterification using ethanol and a catalytic amount of strong acid (e.g., H₂SO₄) is chosen for its cost-effectiveness and simplicity. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.
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Step 2: Selective Amination: This is the critical regioselective step. The chlorine atom at the 6-position is more susceptible to Nucleophilic Aromatic Substitution (SNAr) than the one at the 2-position, which is sterically hindered by the adjacent ester group. Reacting the intermediate with a source of ammonia under controlled conditions allows for the selective replacement of the C6-chloro substituent with an amino group.
Representative Synthetic Protocol
This protocol is a representative example based on established chemical principles and should be optimized for specific laboratory conditions.
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Esterification:
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To a solution of 2,6-dichloropyridine-3-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.
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Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,6-dichloropyridine-3-carboxylate.
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Selective Amination:
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Dissolve the crude ester from the previous step in a suitable solvent such as dioxane in a sealed pressure vessel.
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Add an ammonia source, such as a 7N solution of ammonia in methanol (5-10 eq).
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Seal the vessel and heat to 80-100°C. The elevated temperature is necessary to facilitate the SNAr reaction.
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Monitor the reaction by TLC or LC-MS. Upon completion, cool the vessel to room temperature.
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Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
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Purify the residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, Ethyl 3-amino-6-chloropyridine-2-carboxylate.
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Chemical Reactivity Profile
The molecule's utility stems from the orthogonal reactivity of its functional groups. This allows for sequential, selective modifications, making it a powerful scaffold in combinatorial chemistry and targeted synthesis.
Caption: Reactivity sites on the molecule.
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The Amino Group: Acts as a nucleophile and a site for derivatization. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, or can be used in coupling reactions to build more complex structures.
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The Chloro Group: The chlorine atom can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups.
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The Ethyl Ester: This group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which provides another handle for amide bond formation. Alternatively, it can be directly converted to an amide via aminolysis.
Applications in Drug Discovery and Research
The primary value of Ethyl 3-amino-6-chloropyridine-2-carboxylate lies in its role as a versatile intermediate for synthesizing biologically active compounds.
Core Application: Protein Degrader Building Block
This compound is explicitly categorized as a building block for protein degraders[1]. Protein-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The structural features of Ethyl 3-amino-6-chloropyridine-2-carboxylate make it an ideal starting point or component for either the linker or one of the ligand moieties, providing the necessary vectors for chemical elaboration.
Scaffold for Medicinal Chemistry
The substituted pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound provides a pre-functionalized scaffold that allows researchers to rapidly generate libraries of related molecules for structure-activity relationship (SAR) studies[4]. By systematically modifying each of the three functional groups, chemists can fine-tune the pharmacological properties of a lead compound to optimize potency, selectivity, and pharmacokinetic profiles.
Safety, Handling, and Storage
As a laboratory chemical, proper handling procedures are essential to ensure safety. While specific GHS data for CAS 1352200-86-2 is not available, data from close structural isomers provides a strong basis for hazard assessment.
| Hazard Information (Based on Isomers) | Details | Source(s) |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][7] |
Recommended Laboratory Practices
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety goggles conforming to EN166 (EU) or OSHA standards, and chemical-resistant gloves (e.g., nitrile).[8]
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Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[8]
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Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation during weighing and transfer. After handling, wash hands and any exposed skin thoroughly.
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First Aid:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7]
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Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[7]
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Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.
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Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
Ethyl 3-amino-6-chloropyridine-2-carboxylate is more than a simple chemical reagent; it is a strategically designed molecular tool for advanced chemical synthesis. Its trifunctional nature offers a predictable and controllable platform for constructing complex molecules, making it invaluable for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Understanding its properties, reactivity, and handling requirements enables scientists to fully leverage its potential in developing the next generation of therapeutics.
References
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Title: ethyl 3-amino-6-chloropyridine-2-carboxylate, min 97%, 500 mg. Source: CP Lab Safety. URL: [Link]
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Title: ETHYL 3-AMINO-6-CHLOROPYRIDINE-2-CARBOXYLATE, 95% Purity, C8H9ClN2O2, 1 gram. Source: CP Lab Safety. URL: [Link]
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Title: Ethyl 3-aMino-6-chloropyridine-2-carboxylate [CAS: 1352200-86-2]. Source: Ivy Fine Chemicals. URL: [Link]
- Title: US5283338A - Process for the preparation of 2-chloropyridines. Source: Google Patents.
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Title: 3-aminopyridine. Source: Organic Syntheses Procedure. URL: [Link]
- Title: CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Source: Google Patents.
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